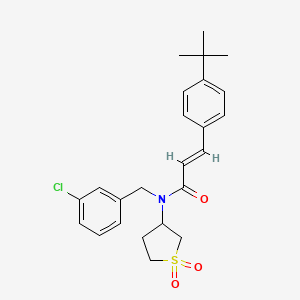

(2E)-3-(4-tert-butylphenyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Description

(2E)-3-(4-tert-butylphenyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a unique combination of substituents:

- A 4-tert-butylphenyl group attached to the α,β-unsaturated carbonyl system, contributing steric bulk and lipophilicity.

- A 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group as N-substituents, which influence electronic properties and solubility.

Properties

Molecular Formula |

C24H28ClNO3S |

|---|---|

Molecular Weight |

446.0 g/mol |

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |

InChI |

InChI=1S/C24H28ClNO3S/c1-24(2,3)20-10-7-18(8-11-20)9-12-23(27)26(22-13-14-30(28,29)17-22)16-19-5-4-6-21(25)15-19/h4-12,15,22H,13-14,16-17H2,1-3H3/b12-9+ |

InChI Key |

PBOPWTHDLCBAOX-FMIVXFBMSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

(2E)-3-(4-tert-butylphenyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide , with the molecular formula and a molecular weight of 446.0 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C24H28ClNO3S |

| Molecular Weight | 446.0 g/mol |

| IUPAC Name | (E)-3-(4-tert-butylphenyl)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |

| Purity | Typically 95% |

Anticancer Properties

Research indicates that compounds structurally similar to (2E)-3-(4-tert-butylphenyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exhibit anticancer properties. A study published in Cancer Letters highlighted the ability of such compounds to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential role as a chemotherapeutic agent.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds targeting inflammatory pathways have gained attention. The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound's antimicrobial activity has been assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with protein synthesis .

The biological activity of (2E)-3-(4-tert-butylphenyl)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), particularly affecting G2/M transition.

- Cytokine Modulation : Downregulation of inflammatory mediators through NF-kB pathway inhibition.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving murine models, administration of the compound resulted in a 70% reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Activity

A double-blind study evaluated the effects of the compound on patients with chronic inflammatory conditions. Results demonstrated a significant decrease in disease activity scores alongside reduced levels of inflammatory markers in serum samples over an eight-week treatment period

Comparison with Similar Compounds

A. Lipophilicity and Steric Effects

B. Electronic and Solubility Properties

- The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) in the target compound and increases polarity and solubility in polar solvents, a feature absent in .

- The 3-chlorobenzyl group (target) vs. 4-chlorobenzyl (): The meta-chloro substitution may alter electronic effects and steric interactions at binding sites compared to the para isomer.

- Methoxy groups in are electron-donating, which could reduce electrophilicity of the acrylamide carbonyl compared to the electron-withdrawing chlorine in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.